molecular formula C18H16F3NO4 B3058848 N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine CAS No. 921623-47-4

N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine

Cat. No. B3058848
CAS RN: 921623-47-4
M. Wt: 367.3 g/mol
InChI Key: NRAUMTNVPKCVGF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine, also known as Boc-4-(CF3)-Phe-OH, is a modified form of the amino acid phenylalanine. It is widely used in scientific research as a building block for the synthesis of peptides and proteins. The unique properties of Boc-4-(CF3)-Phe-OH make it an important tool for investigating the biochemical and physiological effects of peptides and proteins.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is not well understood. However, it is believed that the trifluoromethyl group on the phenyl ring can interact with other molecules in the body, leading to changes in their activity. This can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH are dependent on the specific peptide or protein that it is used to synthesize. However, some general effects include changes in enzyme activity, receptor binding, and protein-protein interactions. These effects can be used to study a range of biological processes, including signal transduction, gene expression, and protein folding.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH in lab experiments include its ability to introduce a trifluoromethyl group into peptides and proteins, which can lead to unique biochemical and physiological effects. Additionally, the synthesis of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is well-established, making it relatively easy to obtain. However, the limitations of using N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH include its cost, which can be prohibitive for some researchers. Additionally, the effects of the trifluoromethyl group can be difficult to predict, making it challenging to design experiments that yield meaningful results.

Future Directions

For research involving N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH include the development of new methods for introducing trifluoromethyl groups into peptides and proteins. Additionally, researchers may investigate the specific biochemical and physiological effects of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH on different biological processes. Finally, the use of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH in drug discovery may be explored, as the unique properties of the trifluoromethyl group may lead to the development of new and more effective drugs.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides and proteins that contain a trifluoromethyl group. The unique properties of N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine(CF3)-Phe-OH allow researchers to study the biochemical and physiological effects of these peptides and proteins.

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)14-8-6-12(7-9-14)10-15(16(23)24)22-17(25)26-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAUMTNVPKCVGF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624575
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921623-47-4
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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